molecular formula C22H22N6O B8236490 (S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine

(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine

Cat. No.: B8236490
M. Wt: 386.4 g/mol
InChI Key: GPSQYTDPBDNDGI-INIZCTEOSA-N
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Description

(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the phenoxyphenyl and piperidinyl groups. Common reagents and conditions used in these reactions include:

    Reagents: Phenol derivatives, piperidine, pyrazole derivatives, and various catalysts.

    Conditions: Solvent systems like dichloromethane or ethanol, temperatures ranging from room temperature to reflux conditions, and inert atmospheres (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(4-phenylphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the phenoxy group, which may affect its biological activity.

    (S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Contains a hydroxyl group instead of an amine, which may alter its reactivity and interactions.

Uniqueness

(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in oncology and antimicrobial applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. The structural formula is represented as follows:

Molecular Formula: C22H22N6O
Molecular Weight: 386.45 g/mol
IUPAC Name: 3-(4-phenoxyphenyl)-1-[(3R)-3-piperidyl]pyrazolo[3,4-d]pyrimidin-4-amine

The synthesis typically involves the formation of the pyrazole ring followed by functionalization at various positions to enhance biological activity.

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been extensively studied for their anticancer properties. The compound exhibits significant inhibitory effects on various cancer cell lines, particularly through the inhibition of key kinases involved in tumor growth and proliferation.

  • Inhibition of Kinases :
    • The compound acts as a multikinase inhibitor, effectively targeting Src and Bcr-Abl kinases. In vitro studies have demonstrated that it can inhibit Src with an IC50 value as low as 0.0009 μM, indicating potent activity against this target .
    • In vivo experiments using xenograft models have shown that administration of this compound significantly suppresses tumor growth with rates exceeding 100% inhibition .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival . Western blot analyses confirm downregulation of critical survival proteins in treated tumor tissues.

Antimicrobial Properties

Recent studies suggest that compounds within this class also exhibit promising antibacterial activity.

  • Activity Against Bacteria :
    • The compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. Notably, it enhances the susceptibility of Staphylococcus aureus to β-lactam antibiotics like ampicillin .
    • The interaction with bacterial kinases appears to sensitize bacteria to cell wall stress induced by antibiotics, thereby improving treatment outcomes in infections .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter biological activity. Key findings include:

Position Modification Effect on Activity
N1Alkyl vs. phenyl groupsVaries; phenyl groups generally enhance potency
C4Substituents like halogensIncreased kinase inhibition potential
C6Presence of piperidine moietyEnhances solubility and bioavailability

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Triple-Negative Breast Cancer (TNBC) : A study demonstrated that this compound significantly inhibited tumor growth in TNBC models, showcasing its potential as a therapeutic agent for aggressive cancer types .
  • Combination Therapy : In combination with conventional antibiotics, it has shown improved efficacy against resistant bacterial strains, suggesting its role as a dual-action therapeutic agent .

Properties

IUPAC Name

3-(4-phenoxyphenyl)-1-[(3S)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSQYTDPBDNDGI-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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